molecular formula C5H3N3O2 B6593361 5-Cyanouracil CAS No. 5428-41-1

5-Cyanouracil

Cat. No.: B6593361
CAS No.: 5428-41-1
M. Wt: 137.10 g/mol
InChI Key: HAUXRJCZDHHADG-UHFFFAOYSA-N
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Description

5-Cyanouracil is a derivative of uracil, a pyrimidine nucleobase found in RNA. This compound is characterized by the presence of a cyano group (-CN) at the 5-position of the uracil ring. The molecular formula of this compound is C5H3N3O2, and it has a molecular weight of 137.10 g/mol

Mechanism of Action

Target of Action

5-Cyanouracil (5CNU) is a derivative of uracil, a pyrimidine base found in RNA . The primary target of 5CNU is thymidylate synthase (TS) , an enzyme crucial for DNA synthesis and repair . TS catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a necessary step in DNA synthesis .

Mode of Action

5CNU acts as an antimetabolite, inhibiting essential biosynthetic processes and disrupting the normal function of macromolecules like DNA and RNA . It is incorporated into DNA and RNA, leading to the misincorporation of nucleotides and inhibition of TS . This results in the disruption of DNA synthesis and repair, causing cell death .

Biochemical Pathways

The cytotoxicity of 5CNU is attributed to the misincorporation of fluoronucleotides into RNA and DNA and the inhibition of TS . The inhibition of TS leads to the depletion of dTMP, causing imbalances in the levels of other deoxynucleotides (dATP, dGTP, and dCTP) through various feedback mechanisms . This imbalance severely disrupts DNA synthesis and repair, resulting in lethal DNA damage .

Pharmacokinetics

It’s known that the oral absorption of 5-fluorouracil (5fu), a similar compound, is incomplete, with a short biological half-life and an obvious peak-valley phenomenon . This leads to the frequent administration requirement and severe side effects .

Result of Action

The result of 5CNU’s action is the disruption of DNA synthesis and repair, leading to cell death . This makes 5CNU a potential therapeutic agent for cancer treatment . When light-activated, 5CNU can be released from its inactive state, making the transition metal portion of the complex biologically active .

Action Environment

The action of 5CNU can be influenced by environmental factors. For instance, the compound’s photoreactivity is enhanced by light, allowing for the release of the caged 5CNU drug . This light-activated mechanism can be used to control the location, time, and dose of the delivered drug .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Cyanouracil can be synthesized from 5-iodouracil through a reaction with cuprous cyanide. This method involves the substitution of the iodine atom with a cyano group, resulting in the formation of this compound . The reaction typically requires heating and the presence of a suitable solvent, such as dimethylformamide (DMF).

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis from 5-iodouracil and cuprous cyanide is a scalable method that can be adapted for larger-scale production .

Chemical Reactions Analysis

Types of Reactions: 5-Cyanouracil undergoes various chemical reactions, including:

    Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be involved in redox reactions, although specific conditions and reagents may vary.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydride (NaH) and alkyl halides can be used for nucleophilic substitution.

    Oxidation and Reduction: Common oxidizing agents include potassium permanganate (KMnO4), while reducing agents may include lithium aluminum hydride (LiAlH4).

Major Products Formed: The products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted uracil derivatives .

Properties

IUPAC Name

2,4-dioxo-1H-pyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3N3O2/c6-1-3-2-7-5(10)8-4(3)9/h2H,(H2,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAUXRJCZDHHADG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=O)N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70196080
Record name 5-Cyanouracil
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Molecular Weight

137.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4425-56-3
Record name 5-Cyanouracil
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Record name 5-Cyanouracil
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4425-56-3
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Record name 4425-56-3
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Record name 5-Cyanouracil
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Record name 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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